2,3-Dihydrothieno[2,3-c]pyridine

Microwave-assisted synthesis Medicinal chemistry Process chemistry

2,3-Dihydrothieno[2,3-c]pyridine (CAS: 117103-46-5) is a fused heterocyclic scaffold combining a dihydropyridine ring with a thiophene moiety. It serves as a key synthetic intermediate for developing pharmacologically active compounds, particularly those targeting central nervous system (CNS) disorders and cancer.

Molecular Formula C7H7NS
Molecular Weight 137.2 g/mol
CAS No. 117103-46-5
Cat. No. B055239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrothieno[2,3-c]pyridine
CAS117103-46-5
SynonymsThieno[2,3-c]pyridine, 2,3-dihydro- (9CI)
Molecular FormulaC7H7NS
Molecular Weight137.2 g/mol
Structural Identifiers
SMILESC1CSC2=C1C=CN=C2
InChIInChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2
InChIKeySJNUXEAPCYTTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrothieno[2,3-c]pyridine (CAS 117103-46-5): A Privileged Scaffold for CNS and Anticancer Drug Discovery


2,3-Dihydrothieno[2,3-c]pyridine (CAS: 117103-46-5) is a fused heterocyclic scaffold combining a dihydropyridine ring with a thiophene moiety. It serves as a key synthetic intermediate for developing pharmacologically active compounds, particularly those targeting central nervous system (CNS) disorders and cancer . The core architecture is fundamental to more complex polyheterocyclic systems, and its reactivity enables extensive structure-activity relationship (SAR) studies . This compound is distinct among six isomeric thienopyridine structures characterized by different annulation modes [1].

Why 2,3-Dihydrothieno[2,3-c]pyridine Cannot Be Replaced by Other Thienopyridine Isomers in Medicinal Chemistry


Substituting 2,3-dihydrothieno[2,3-c]pyridine with a structurally similar thienopyridine isomer (e.g., thieno[3,2-c]pyridine or thieno[2,3-b]pyridine) can lead to significant changes in biological activity due to differences in electron distribution and ring fusion geometry [1]. These variations directly impact target binding affinity, as demonstrated by the differential potency of 5-substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines versus their 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridine analogs as nitric oxide synthase (NOS) inhibitors, where the specific [2,3-c] annulation was shown to be exceptionally potent [2]. The precise 2,3-dihydro oxidation state of the pyridine ring is also crucial for further functionalization and for accessing specific allosteric sites, as evidenced in adenosine A1 receptor modulation studies [3].

Quantitative Evidence for Selecting 2,3-Dihydrothieno[2,3-c]pyridine Scaffold: Comparative Potency and Synthetic Efficiency Data


Superior Microwave-Assisted Synthetic Efficiency Compared to Conventional Heating

The synthesis of thieno[2,3-c]pyridine derivatives via microwave-assisted aromatization demonstrates a significant reduction in reaction time compared to conventional heating methods, enhancing overall process efficiency for scaffold generation [1]. This method produces compounds in good yield within minutes, offering a practical advantage for library synthesis and SAR exploration.

Microwave-assisted synthesis Medicinal chemistry Process chemistry

Thieno[2,3-c]pyridine Derivative 6i Exhibits Broad-Spectrum Anticancer Activity with IC50 Values in the Low Micromolar Range

A specific thieno[2,3-c]pyridine derivative (6i) demonstrates potent inhibition against multiple cancer cell lines, with IC50 values of 10.8 µM against HSC3 (head and neck cancer), 11.7 µM against T47D (breast cancer), and 12.4 µM against RKO (colorectal cancer) [1]. Importantly, 6i induced G2 phase cell cycle arrest, a mechanism distinct from apoptosis, highlighting the unique biological profile achievable with this scaffold [1]. This compares favorably to standard chemotherapeutics that often show higher toxicity or narrower spectra.

Anticancer Hsp90 inhibition Cell cycle arrest

High Affinity CDK8/Cyclin C Inhibition (IC50 = 8.30 nM) by a 4-Phenoxy-thieno[2,3-c]pyridine Derivative

A substituted thieno[2,3-c]pyridine derivative, 4-phenoxy-2-(2H-tetrazol-5-yl)thieno[2,3-c]pyridine, displays high affinity for the CDK8/Cyclin C complex with an IC50 of 8.30 nM [1]. This is a significant improvement over the compound's activity against the related kinase COT (IC50 = 2.20 µM), demonstrating a >250-fold selectivity window for CDK8 [1]. Such selectivity is critical for minimizing off-target effects in kinase inhibitor development.

Kinase inhibition CDK8 Cancer therapeutics

Tetrahydrothieno[2,3-c]pyridine-3-carboxamide Inhibits Mycobacterium tuberculosis Pantothenate Synthetase (IC50 = 5.87 µM) with Low Cytotoxicity

A tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivative (compound 11) inhibits Mycobacterium tuberculosis pantothenate synthetase (MTB PS) with an IC50 of 5.87 ± 0.12 µM and exhibits whole-cell activity with an MIC of 9.28 µM against MTB [1]. Crucially, the compound was non-cytotoxic at concentrations up to 50 µM in mammalian cell lines, indicating a promising therapeutic window [1]. This selectivity for the bacterial target over human cells is a key advantage over broad-spectrum antibacterials that often have higher host toxicity.

Antimycobacterial Pantothenate synthetase Tuberculosis

Recommended Applications for 2,3-Dihydrothieno[2,3-c]pyridine Based on Evidence-Backed Differentiation


Lead Optimization for Adenosine A1 Receptor Allosteric Modulators

The microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives, which provides rapid access to compounds that can act as allosteric enhancers at the adenosine A1 receptor [1], makes this scaffold ideal for SAR-driven lead optimization in CNS drug discovery programs targeting conditions like neuropathic pain, epilepsy, or ischemia. The synthetic efficiency allows for quick generation of analog libraries to fine-tune allosteric modulation.

Development of Selective CDK8 Kinase Inhibitors for Cancer Therapy

The demonstrated high affinity (IC50 = 8.30 nM) and >265-fold selectivity of a 4-phenoxy-thieno[2,3-c]pyridine derivative for CDK8 over COT kinase [2] supports the use of this scaffold for designing potent and selective CDK8 inhibitors. CDK8 is a key regulator of transcription and an emerging oncology target, particularly in colorectal and gastric cancers. The scaffold's tunable selectivity is a critical advantage for minimizing off-target kinase inhibition.

Hit-to-Lead Optimization for Anticancer Agents with Non-Apoptotic Mechanisms

The thieno[2,3-c]pyridine derivative 6i induces G2 phase cell cycle arrest in cancer cells (IC50 values of 10.8-12.4 µM) rather than apoptosis [3]. This unique mechanism of action is valuable for overcoming resistance to conventional apoptosis-inducing chemotherapies. Researchers can leverage this scaffold to develop novel anticancer agents targeting cell cycle checkpoints, potentially in combination with existing therapies.

Novel Antitubercular Agent Design via Pantothenate Synthetase Inhibition

The potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC50 = 5.87 µM) and low cytotoxicity (non-toxic at 50 µM) of a tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivative [4] validates this scaffold for developing new antitubercular drugs. The favorable therapeutic window addresses a key challenge in TB drug discovery—balancing efficacy with host safety—making it a strong candidate for further medicinal chemistry optimization.

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